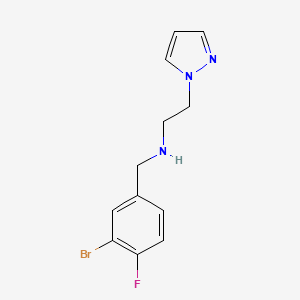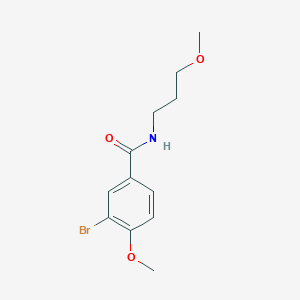
(R)-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine (Et3N) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial production methods often involve the use of flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its high yield and the ability to control reaction parameters precisely.
Analyse Chemischer Reaktionen
tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing or reducing agents depending on the desired transformation .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its target . The bromine and fluorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protective properties but lacking the additional functional groups.
Benzyl carbamate: Another carbamate used for protecting amines, but with different steric and electronic properties.
Phenyl carbamate: Used in similar applications but with a phenyl group instead of a tert-butyl group.
The uniqueness of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C14H19BrFNO2 |
|---|---|
Molekulargewicht |
332.21 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-(4-bromo-3-fluoro-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H19BrFNO2/c1-8-10(6-7-11(15)12(8)16)9(2)17-13(18)19-14(3,4)5/h6-7,9H,1-5H3,(H,17,18)/t9-/m1/s1 |
InChI-Schlüssel |
XYHKLWPGHMFPCU-SECBINFHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1F)Br)[C@@H](C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1F)Br)C(C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)


![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)

![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)


![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)


